molecular formula C9H7FN2 B15072245 6-Fluoro-2-methylquinazoline CAS No. 16499-46-0

6-Fluoro-2-methylquinazoline

Cat. No.: B15072245
CAS No.: 16499-46-0
M. Wt: 162.16 g/mol
InChI Key: WVCVHKMIMFZFAP-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinazoline is a heterocyclic organic compound characterized by a quinazoline core structure with a fluorine atom at the 6th position and a methyl group at the 2nd position. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with fluoroacetaldehyde under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce the reaction time for producing quinazoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-2-methylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylquinazoline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency and selectivity .

Comparison with Similar Compounds

    6-Fluoro-2-methylquinoline: Similar in structure but differs in the nitrogen atom’s position within the ring.

    4-Hydroxy-2-methylquinazoline: Contains a hydroxyl group instead of a fluorine atom.

Uniqueness: 6-Fluoro-2-methylquinazoline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its analogs .

Properties

CAS No.

16499-46-0

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

6-fluoro-2-methylquinazoline

InChI

InChI=1S/C9H7FN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3

InChI Key

WVCVHKMIMFZFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=C(C=CC2=N1)F

Origin of Product

United States

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